
Anticancer agent 140
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 140 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 140 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.
Functional Group Modifications: The core structure is then modified through various functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow synthesis is often employed in industrial settings to produce large quantities of the compound in a cost-effective manner .
化学反応の分析
Types of Reactions
Anticancer agent 140 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Anticancer agent 140 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in cancer patients.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems
作用機序
Anticancer agent 140 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound binds to and inhibits key enzymes and proteins that are essential for cancer cell proliferation. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. The primary molecular targets of this compound include:
Topoisomerase Inhibitors: Inhibits the activity of topoisomerase enzymes, leading to DNA damage and cell death.
Kinase Inhibitors: Blocks the activity of kinases involved in cell signaling pathways, preventing cancer cell growth and division
類似化合物との比較
Anticancer agent 140 can be compared with other similar compounds in terms of its structure, mechanism of action, and efficacy. Some similar compounds include:
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .
This compound is unique in its ability to target multiple pathways simultaneously, making it a potent and versatile anticancer agent.
特性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-[(4-decoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3 |
InChIキー |
MIPIITPUDHLXNS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


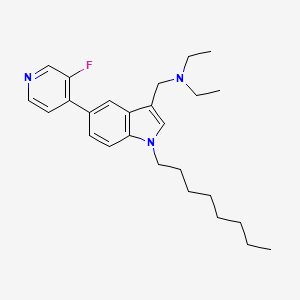
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

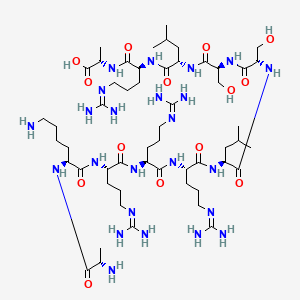

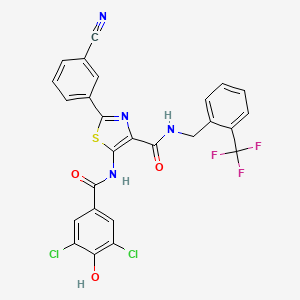
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)

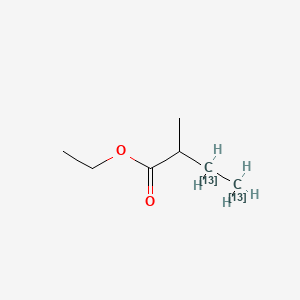
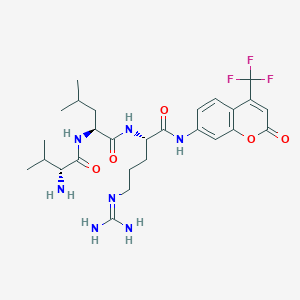
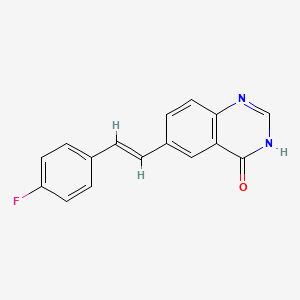
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

